molecular formula C11H12Br2O3 B2770863 2,3-Dibromo-4,5-diethoxybenzaldehyde CAS No. 486994-08-5

2,3-Dibromo-4,5-diethoxybenzaldehyde

Cat. No.: B2770863
CAS No.: 486994-08-5
M. Wt: 352.022
InChI Key: PVZSNDMZMYLNQL-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-diethoxybenzaldehyde is a halogenated aromatic aldehyde featuring bromine atoms at positions 2 and 3, and ethoxy (-OCH₂CH₃) groups at positions 4 and 5 on the benzaldehyde ring.

Properties

IUPAC Name

2,3-dibromo-4,5-diethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O3/c1-3-15-8-5-7(6-14)9(12)10(13)11(8)16-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZSNDMZMYLNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzaldehyde ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for 2,3-Dibromo-4,5-diethoxybenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with substituted groups in place of bromine atoms.

    Oxidation: 2,3-Dibromo-4,5-diethoxybenzoic acid.

    Reduction: 2,3-Dibromo-4,5-diethoxybenzyl alcohol.

Scientific Research Applications

Organic Synthesis

2,3-Dibromo-4,5-diethoxybenzaldehyde serves as an important building block in organic chemistry. It is utilized to synthesize more complex organic molecules by acting as an electrophile in various reactions. This compound can participate in nucleophilic addition reactions due to the reactivity of its aldehyde functional group.

The compound has garnered attention for its potential biological activities:

  • Enzyme Inhibition : It has been identified as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, the compound may help modulate glucose metabolism, making it relevant in diabetes research.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar brominated structures exhibit antimicrobial activity. This opens avenues for exploring 2,3-Dibromo-4,5-diethoxybenzaldehyde in developing antimicrobial agents.

Pharmaceutical Development

As a precursor for pharmaceutical compounds, 2,3-Dibromo-4,5-diethoxybenzaldehyde is being explored for its potential therapeutic applications. Its unique chemical structure allows for modifications that can lead to novel drug candidates targeting various diseases.

Industrial Applications

In industrial settings, 2,3-Dibromo-4,5-diethoxybenzaldehyde is used in the production of specialty chemicals and materials. Its properties make it suitable for applications requiring specific chemical reactivity or biological activity.

Case Studies and Research Findings

  • Diabetes Management : Research indicates that the inhibition of α-glucosidase by 2,3-Dibromo-4,5-diethoxybenzaldehyde can potentially reduce postprandial hyperglycemia. This effect was observed through biochemical assays measuring enzyme activity before and after treatment with the compound.
  • Antimicrobial Testing : Studies conducted on related brominated compounds have shown promising results against various bacterial strains. The structural similarities suggest that 2,3-Dibromo-4,5-diethoxybenzaldehyde may exhibit similar properties and warrants further investigation.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5-diethoxybenzaldehyde depends on its specific application and the context in which it is used. Generally, the compound interacts with molecular targets through its functional groups (aldehyde, bromine, and ethoxy groups). These interactions can involve covalent bonding, hydrogen bonding, and van der Waals forces, leading to changes in the structure and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly alter solubility, reactivity, and biological interactions. Key comparisons include:

Table 1: Comparative Analysis of Brominated Benzaldehyde Derivatives
Compound Name Substituents Solubility Profile Key Functional Attributes
2,3-Dibromo-4,5-diethoxybenzaldehyde Br (2,3); OEt (4,5) Low (lipophilic) High thermal stability
2,3-Dibromo-4,5-dimethoxybenzaldehyde Br (2,3); OMe (4,5) Moderate Precursor for alcohols
2,3-Dibromo-4,5-dihydroxybenzaldehyde Br (2,3); OH (4,5) High (polar) Antialgal activity
5-Bromo-3,4-dihydroxybenzaldehyde Br (5); OH (3,4) High Antimicrobial
  • Solubility : Hydroxyl groups (e.g., in 2,3-dibromo-4,5-dihydroxybenzaldehyde) confer high aqueous solubility, whereas ethoxy groups reduce polarity, limiting water solubility.
  • Reactivity : Ethoxy substituents are electron-donating, which may stabilize the aldehyde group against oxidation compared to electron-withdrawing hydroxyl groups.

Biological Activity

2,3-Dibromo-4,5-diethoxybenzaldehyde is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2,3-Dibromo-4,5-diethoxybenzaldehyde is an aromatic aldehyde with the following chemical structure:

  • Molecular Formula : C12H12Br2O3
  • Molecular Weight : 356.03 g/mol

The presence of bromine atoms and ethoxy groups in its structure contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that 2,3-Dibromo-4,5-diethoxybenzaldehyde exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.

  • Mechanism of Action : The compound appears to influence the p53 signaling pathway, which is crucial for regulating the cell cycle and apoptosis. By stabilizing p53 levels, it promotes cell cycle arrest and apoptosis in cancer cells with wild-type p53 while having less effect on cells with mutant p53 .

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent.

  • Research Findings : In vitro studies have indicated that 2,3-Dibromo-4,5-diethoxybenzaldehyde can effectively reduce bacterial load in cultures of Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies highlight the biological activities of 2,3-Dibromo-4,5-diethoxybenzaldehyde:

  • Anticancer Efficacy : A study published in Journal of Organic Chemistry explored the compound's effects on human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers when treated with the compound .
  • Antimicrobial Properties : Another investigation assessed the antibacterial activity against common pathogens. The compound displayed a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria .

Data Tables

The following table summarizes key findings related to the biological activity of 2,3-Dibromo-4,5-diethoxybenzaldehyde:

Biological ActivityCell Line/OrganismEffect ObservedReference
AnticancerVarious cancer cell linesInduction of apoptosis
AntibacterialStaphylococcus aureusInhibition of bacterial growth
AntibacterialEscherichia coliReduction in bacterial load

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